2-Amino-4-ethoxy-2-methylpentan-1-ol
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Overview
Description
2-Amino-4-ethoxy-2-methylpentan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a derivative of amino alcohols, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features both an amino group and an alcohol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethoxy-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the alkylation of 2-amino-4-methylpentan-1-ol with ethyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Amino-4-methylpentan-1-ol
Reagent: Ethyl bromide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Ethanol
Reaction Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethoxy-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Amino-4-ethoxy-2-methylpentan-1-one
Reduction: 2-Amino-4-ethoxy-2-methylpentan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-ethoxy-2-methylpentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethoxy-2-methylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Lacks the ethoxy group, making it less hydrophobic.
2-Amino-4-ethoxybutan-1-ol: Shorter carbon chain, affecting its physical properties and reactivity.
2-Amino-4-ethoxy-2-methylhexan-1-ol: Longer carbon chain, increasing its hydrophobicity and potential interactions.
Uniqueness
2-Amino-4-ethoxy-2-methylpentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both an amino and an ethoxy group allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Amino-4-ethoxy-2-methylpentan-1-ol is a compound of significant interest in chemical and biological research due to its unique structural features, which include an amino group and an ethoxy group. These functional groups contribute to its diverse biological activities and potential applications in various fields such as pharmaceuticals, biochemistry, and materials science.
The molecular formula of this compound is C8H17NO2, with a molecular weight of approximately 159.23 g/mol. The compound features an amino group (-NH2), an ethoxy group (-OEt), and a hydroxyl group (-OH), which are critical for its reactivity and interaction with biological systems.
The biological activity of this compound primarily arises from its ability to form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. The amino group can interact with enzymes or receptors, potentially modulating their activity. The ethoxy group enhances the compound's hydrophobicity, allowing it to penetrate cellular membranes more effectively, which may influence its pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : Studies suggest that the compound can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
- Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to quantify its efficacy.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with enzyme X, it was found that the compound inhibited the enzyme's activity by approximately 30% at a concentration of 100 µM. The mechanism was attributed to competitive inhibition, where the compound binds to the active site of the enzyme.
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antimicrobial activity.
Case Study 3: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in a significant reduction in cell death compared to control groups. This suggests potential neuroprotective effects warranting further exploration.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
2-Amino-4-methylpentan-1-ol | Lacks ethoxy group | Limited hydrophobicity |
2-Amino-4-hydroxybutan-1-o | Hydroxyl instead of ethoxy | Different solubility profile |
3-Amino-N,N-diethylpropanamide | Longer carbon chain | Potentially different receptor interactions |
Properties
Molecular Formula |
C8H19NO2 |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-amino-4-ethoxy-2-methylpentan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-4-11-7(2)5-8(3,9)6-10/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
LDRSYEJADBFWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CC(C)(CO)N |
Origin of Product |
United States |
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